molecular formula C12H26N2 B169690 2-[(Dipropylamino)methyl]piperidine CAS No. 116881-79-9

2-[(Dipropylamino)methyl]piperidine

Cat. No.: B169690
CAS No.: 116881-79-9
M. Wt: 198.35 g/mol
InChI Key: JECMDTMOQOVPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Dipropylamino)methyl]piperidine is a useful research compound. Its molecular formula is C12H26N2 and its molecular weight is 198.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

116881-79-9

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

N-(piperidin-2-ylmethyl)-N-propylpropan-1-amine

InChI

InChI=1S/C12H26N2/c1-3-9-14(10-4-2)11-12-7-5-6-8-13-12/h12-13H,3-11H2,1-2H3

InChI Key

JECMDTMOQOVPIU-UHFFFAOYSA-N

SMILES

CCCN(CCC)CC1CCCCN1

Canonical SMILES

CCCN(CCC)CC1CCCCN1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 170.1 g (1.0 mole) of 2-(chloromethyl)piperidine hydrochloride (M. Rink and H. G. Liem, Arch. Pharm. 292, 165-169 (1959)), 506 g (5.0 mole) of dipropylamine and 1.7 1 of dichloromethane were boiled under reflux for 3 hours, then evaporated in vacuo, and the residue was made alkaline with potassium hydroxide solution with external ice cooling. Exhaustive extraction with t-butyl methyl ether was carried out, and the combined extracts were washed twice with 100 ml of water each time, dried over sodium sulphate, and the solvent was removed by distillation in vacuo. The residue was fractionally distilled under water pump vacuum. Colourless oil of boiling point 108-114° C. (12 mm Hg ). Yield: 108.6 g (55% of theory).
Quantity
170.1 g
Type
reactant
Reaction Step One
Quantity
506 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.